molecular formula C14H18BFN2O2 B7952506 (1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid

(1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7952506
M. Wt: 276.12 g/mol
InChI Key: FETOXVAVOYRZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorine atom, and a benzodiazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Properties

IUPAC Name

(1-cyclohexyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFN2O2/c1-9-17-13-7-11(15(19)20)12(16)8-14(13)18(9)10-5-3-2-4-6-10/h7-8,10,19-20H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETOXVAVOYRZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C(=N2)C)C3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid typically involves the formation of the benzodiazole ring followed by the introduction of the boronic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the benzodiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

(1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzodiazole ring can interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

  • (1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
  • (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid

Comparison: Compared to its similar compounds, (1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.